molecular formula C7H10O2 B11923755 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol

3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol

Cat. No.: B11923755
M. Wt: 126.15 g/mol
InChI Key: KUOWBGUIGQYBPL-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol is an organic compound with the molecular formula C7H10O2. It is a derivative of tetrahydrofuran, featuring a prop-2-yn-1-yl group attached to the third carbon and a hydroxyl group on the second carbon of the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol typically involves the reaction of tetrahydrofuran with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the propargyl group is introduced to the tetrahydrofuran ring. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol is unique due to the presence of both the tetrahydrofuran ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-prop-2-ynyloxolan-2-ol

InChI

InChI=1S/C7H10O2/c1-2-3-6-4-5-9-7(6)8/h1,6-8H,3-5H2

InChI Key

KUOWBGUIGQYBPL-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCOC1O

Origin of Product

United States

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